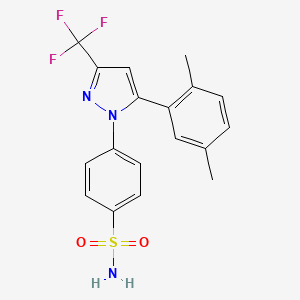

2,5-Dimethylcelecoxib

Übersicht

Beschreibung

Dimethylcelecoxib ist ein Derivat von Celecoxib, einem bekannten nichtsteroidalen Antirheumatikum (NSAR). Im Gegensatz zu Celecoxib besitzt Dimethylcelecoxib keine Cyclooxygenase-2 (COX-2)-Hemmwirkung, behält aber potente Antitumor-Eigenschaften bei.

Wissenschaftliche Forschungsanwendungen

Dimethyl celecoxib has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the effects of structural modifications on biological activity.

Biology: Investigated for its role in cell cycle regulation and apoptosis.

Medicine: Explored as a potential anti-cancer agent, particularly in the treatment of glioblastoma and other tumors

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Wirkmechanismus

Target of Action

2,5-Dimethylcelecoxib (2,5-DMC) is a targeted inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) , a key enzyme in the PGE2 synthesis pathway of inflammatory mediators . It also targets the Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in certain cancer cells .

Mode of Action

2,5-DMC interacts with its targets to inhibit their activity. It counteracts the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells . It also promotes the ubiquitination of HBx-induced PD-L1 protein in hepatocellular carcinoma (HCC) cells .

Biochemical Pathways

The compound affects several biochemical pathways. It attenuates the Wnt/β-catenin pathway, irrespective of the COX-2 expression profile of the treated cells . It also inhibits the COX-2/PGE2/EP4 pathway . Furthermore, it promotes ubiquitin degradation of HBx-induced PD-L1 protein in HCC cells by activating the adenosine 5′-monophosphate-activated protein kinase pathway .

Pharmacokinetics

It’s known that celecoxib, a structurally similar compound, is mostly metabolized by the cytochrome p450 2c9 system

Result of Action

2,5-DMC has been shown to have cytotoxic effects on certain cancer cells. It can inhibit the growth and proliferation of glioblastoma multiforme (GBM) and HCC cells . It can also induce apoptosis in these cells . In addition, it can increase the level of tumor-infiltrating CD8+ T cells in HCC .

Action Environment

The action of 2,5-DMC can be influenced by environmental factors. For instance, it has been found to improve the immune microenvironment of HCC by promoting ubiquitination of HBx-induced PD-L1 . This suggests that the tumor microenvironment can influence the compound’s action, efficacy, and stability.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

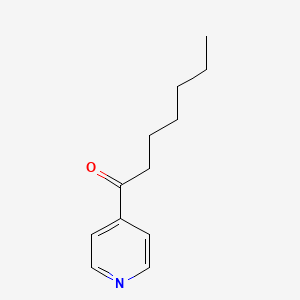

Die Synthese von Dimethylcelecoxib beinhaltet typischerweise eine Reihe von chemischen Reaktionen ausgehend von leicht verfügbaren Vorprodukten. Eine übliche Methode beinhaltet die Claisen-Kondensation von 4-Methylacetophenon mit Ethyltrifluoracetat, um ein Diketon-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann einer Cyclisierung mit 4-Sulfamidophenylhydrazinhydrochlorid unterworfen, um Dimethylcelecoxib zu ergeben .

Industrielle Produktionsverfahren

Die industrielle Produktion von Dimethylcelecoxib folgt ähnlichen Synthesewegen, jedoch mit Optimierungen für die großtechnische Herstellung. Diese Optimierungen beinhalten die Verwendung geeigneterer Lösungsmittel, verbesserte Aufarbeitungs- und Reinigungsprozesse sowie kontinuierliche Strömungssynthesetechniken zur Steigerung der Ausbeute und Reduzierung der Reaktionszeiten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Dimethylcelecoxib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung in Hydroxy- und Carbonsäurederivate.

Reduktion: Bildung reduzierter Analoga.

Substitution: Einführung verschiedener funktioneller Gruppen, um seine Eigenschaften zu modifizieren.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Tetrabutylammoniumpermanganat für die Oxidation und Reduktionsmittel für Reduktionsreaktionen. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel, um hohe Ausbeuten und Reinheit zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Hydroxydimethylcelecoxib, Dimethylcelecoxibcarbonsäure und verschiedene substituierte Analoga. Diese Produkte werden häufig in der weiteren Forschung und Entwicklung neuer therapeutischer Mittel verwendet .

Wissenschaftliche Forschungsanwendungen

Dimethylcelecoxib hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Verwendung als Modellverbindung zur Untersuchung der Auswirkungen von Strukturmodifikationen auf die biologische Aktivität.

Biologie: Untersucht für seine Rolle in der Zellzyklusregulation und Apoptose.

Medizin: Erforscht als potenzielles Antikrebsmittel, insbesondere bei der Behandlung von Glioblastomen und anderen Tumoren

Industrie: Verwendung bei der Entwicklung neuer Arzneimittel und therapeutischer Mittel

Wirkmechanismus

Dimethylcelecoxib entfaltet seine Wirkung über mehrere molekulare Ziele und Pfade. Es hemmt die Zellproliferation durch Herunterregulierung von Cyclinen A und B, was zu einem Verlust der Aktivität von Cyclin-abhängigen Kinasen führt. Darüber hinaus induziert es Apoptose in Krebszellen durch Unterdrückung der CIP2A/PP2A/Akt-Signalachse . Im Gegensatz zu Celecoxib sind seine Antitumor-Eigenschaften unabhängig von der COX-2-Hemmung .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl celecoxib undergoes various chemical reactions, including:

Oxidation: Conversion to hydroxy and carboxylic acid derivatives.

Reduction: Formation of reduced analogs.

Substitution: Introduction of different functional groups to modify its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tetrabutylammonium permanganate for oxidation and reducing agents for reduction reactions. The conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity .

Major Products

The major products formed from these reactions include hydroxy dimethyl celecoxib, dimethyl celecoxib carboxylic acid, and various substituted analogs. These products are often used in further research and development of new therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Dimethylcelecoxib wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

Celecoxib: Ein selektiver COX-2-Hemmer mit entzündungshemmenden und Antikrebs-Eigenschaften.

OSU-03012: Ein weiteres Celecoxib-Derivat mit potenter Antitumoraktivität.

Unmethyliertes Celecoxib: Eine Verbindung mit einer etwas stärkeren COX-2-Hemmung als Celecoxib .

Dimethylcelecoxib ist insofern einzigartig, als es die Antitumor-Eigenschaften von Celecoxib beibehält, ohne COX-2 zu hemmen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie mit möglicherweise weniger Nebenwirkungen macht .

Eigenschaften

IUPAC Name |

4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O2S/c1-11-3-4-12(2)15(9-11)16-10-17(18(19,20)21)23-24(16)13-5-7-14(8-6-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFOSUUWGCDXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196614 | |

| Record name | 2,5-Dimethylcelecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457639-26-8 | |

| Record name | 2,5-Dimethylcelecoxib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457639268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylcelecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.